1-(Difluoromethoxy)-4-methylnaphthalene
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Overview
Description
1-(Difluoromethoxy)-4-methylnaphthalene is an organic compound that features a naphthalene ring substituted with a difluoromethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-4-methylnaphthalene typically involves the introduction of the difluoromethoxy group onto a naphthalene ring. One common method is the reaction of 4-methylnaphthol with difluoromethylating agents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The choice of solvent and reaction temperature are critical factors that influence the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethoxy)-4-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .
Scientific Research Applications
1-(Difluoromethoxy)-4-methylnaphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-4-methylnaphthalene involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(Difluoromethoxy)-2-methylnaphthalene
- 1-(Difluoromethoxy)-3-methylnaphthalene
- 1-(Difluoromethoxy)-4-ethylnaphthalene
Uniqueness: 1-(Difluoromethoxy)-4-methylnaphthalene is unique due to the specific positioning of the difluoromethoxy and methyl groups on the naphthalene ring. This positioning can significantly influence its chemical reactivity and physical properties compared to its isomers and analogs .
Properties
Molecular Formula |
C12H10F2O |
---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4-methylnaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-8-6-7-11(15-12(13)14)10-5-3-2-4-9(8)10/h2-7,12H,1H3 |
InChI Key |
QZHXSTZHTRKSRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)OC(F)F |
Origin of Product |
United States |
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